Trimethoxy-[3-(2-methoxyethoxy)propyl]silane

Catalog No.
S1893822
CAS No.
65994-07-2
M.F
C9H22O5Si
M. Wt
238.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane

CAS Number

65994-07-2

Product Name

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane

IUPAC Name

trimethoxy-[3-(2-methoxyethoxy)propyl]silane

Molecular Formula

C9H22O5Si

Molecular Weight

238.35 g/mol

InChI

InChI=1S/C9H22O5Si/c1-10-7-8-14-6-5-9-15(11-2,12-3)13-4/h5-9H2,1-4H3

InChI Key

BJTBHSSNDGKAJO-UHFFFAOYSA-N

SMILES

COCCOCCC[Si](OC)(OC)OC

Canonical SMILES

COCCOCCC[Si](OC)(OC)OC
  • Silane Coupling Agent

    Organosilanes are known for their ability to form bonds between organic and inorganic materials. Trimethoxy-[3-(2-methoxyethoxy)propyl]silane, with its methoxy groups (CH3O), could potentially act as a coupling agent. By reacting with both organic materials (containing hydroxyl groups - OH) and inorganic substrates (containing metal oxides), it could create a strong interface, improving adhesion and other properties in composites or surface modifications [].

  • Precursor for Silica Materials

    Similar to other trialkoxysilanes, Trimethoxy-[3-(2-methoxyethoxy)propyl]silane could serve as a precursor for silica materials. Through a process called sol-gel chemistry, it could undergo hydrolysis and condensation reactions to form silicon dioxide (SiO2) networks. The 2-methoxyethoxy chain (CH3OCH2CH2OCH2-) provides a spacer group, potentially influencing the structure and properties of the resulting silica material [].

  • Organic Synthesis

    The presence of functional groups like methoxy and the long aliphatic chain makes Trimethoxy-[3-(2-methoxyethoxy)propyl]silane an interesting building block for organic synthesis. Researchers might explore its use in the creation of new molecules with desired functionalities for applications in various fields like pharmaceuticals or functional materials [].

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is an organosilicon compound characterized by its unique structure, which includes both alkoxy and ether functionalities. Its chemical formula is C${11}$H${26}$O$_{4}$Si, and it has a molecular weight of approximately 250.42 g/mol. This compound appears as a colorless liquid and is known for its reactivity with moisture, forming silanol groups that can subsequently polymerize to create siloxane networks. It is primarily utilized as a coupling agent in various formulations, enhancing adhesion between organic and inorganic materials .

  • Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups. This reaction can be represented as:
    RSi OR 3 H 2 ORSi OH 3 3ROH\text{RSi OR 3 H 2 O}\rightarrow \text{RSi OH 3 3ROH}
    where R denotes the organic group attached to silicon.
  • Condensation: The silanol groups can further react to form siloxane bonds, leading to polymerization:
    RSi OH 3 R Si OH 3 RSi O SiR H 2 O\text{RSi OH 3 R Si OH 3 }\rightarrow \text{RSi O SiR H 2 O}

These reactions are crucial in applications where durable coatings or adhesives are required, as they enhance the structural integrity of the materials involved.

The synthesis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane typically involves the following methods:

  • Direct Silylation: This method involves reacting an appropriate silane precursor with an alcohol or ether in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent premature hydrolysis.
  • Solvent-Free Synthesis: Recent advancements have allowed for solvent-free synthesis techniques that enhance yield and reduce environmental impact. This method utilizes microwave irradiation or other energy-efficient methods to facilitate the reaction.

These synthesis approaches are crucial for producing high-purity Trimethoxy-[3-(2-methoxyethoxy)propyl]silane for industrial applications.

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications, including:

  • Coupling Agent: It is widely used in coatings and adhesives to improve adhesion between different substrates, particularly in composite materials.
  • Surface Modifier: The compound can modify surfaces to enhance hydrophobicity or oleophobicity, making it useful in textile treatments and waterproofing agents.
  • Sealants and Adhesives: It is incorporated into sealants and adhesives for construction and automotive applications due to its ability to form durable bonds.

Interaction studies involving Trimethoxy-[3-(2-methoxyethoxy)propyl]silane focus on its compatibility with various materials. Research indicates that it effectively interacts with silica, glass, and metals, improving adhesion and mechanical properties of composites. Additionally, studies have explored its role in modifying polymer surfaces to enhance performance characteristics such as durability and resistance to environmental degradation.

Several compounds share structural similarities with Trimethoxy-[3-(2-methoxyethoxy)propyl]silane. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
TriethylsilaneContains ethyl groups insteadOften used in organic synthesis due to its reactivity
TrimethylsilaneContains three methyl groupsCommonly used as a reagent in chemical synthesis
VinyltrimethoxysilaneContains vinyl groupUsed extensively in polymerization processes

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane's unique structure allows it to function effectively as a coupling agent with enhanced compatibility with organic materials compared to others in this category.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-(trimethoxysilyl)propoxy]-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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